Desoxythymidintriphosphat

Description

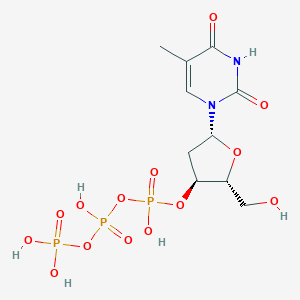

Structure

2D Structure

3D Structure

Properties

CAS No. |

1057-33-6 |

|---|---|

Molecular Formula |

C10H17N2O14P3 |

Molecular Weight |

482.17 g/mol |

IUPAC Name |

[hydroxy-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)23-8)24-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |

InChI Key |

HBKGWQBKINKICK-XLPZGREQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Deoxythymidine Triphosphate in DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxythymidine triphosphate (dTTP), a crucial precursor for DNA synthesis, plays a multifaceted role in the fidelity and efficiency of DNA replication. As one of the four deoxyribonucleoside triphosphates (dNTPs), dTTP serves as a fundamental building block, incorporated by DNA polymerases into the nascent DNA strand. The precise regulation of intracellular dTTP pools, through a delicate balance of de novo synthesis and salvage pathways, is paramount for maintaining genomic integrity. Dysregulation of dTTP levels can lead to catastrophic consequences, including increased mutational rates, replication stress, and cell cycle arrest, highlighting its significance as a target for therapeutic intervention. This technical guide provides an in-depth exploration of the biochemical functions of dTTP in DNA replication, its metabolic pathways, and the intricate regulatory mechanisms that govern its availability. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for the analysis of dTTP metabolism, and visual representations of key pathways to serve as a comprehensive resource for researchers in the field.

The Core Function of dTTP in DNA Replication

Deoxythymidine triphosphate is an essential component for the synthesis of DNA.[1] Its primary role is to act as one of the four building blocks that DNA polymerases use to construct new DNA strands.[2] During replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-alpha-phosphate of the incoming dTTP molecule.[3] This reaction is driven by the hydrolysis of the pyrophosphate group from dTTP, providing the energy required for the polymerization process.[3] The specificity of base pairing, where thymine (B56734) (T) in dTTP forms two hydrogen bonds with adenine (B156593) (A) on the template strand, ensures the accurate transmission of genetic information.[4]

Biosynthesis of Deoxythymidine Triphosphate

The cellular pool of dTTP is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway synthesizes dTTP from simpler precursor molecules. A key step in this pathway is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase (TS).[5] This reaction involves the transfer of a methyl group from N5,N10-methylenetetrahydrofolate.[6] Subsequently, dTMP is phosphorylated to deoxythymidine diphosphate (B83284) (dTDP) by thymidylate kinase (TMPK), and finally to dTTP by a nucleoside diphosphate kinase (NDPK).[7]

Salvage Pathway

The salvage pathway recycles thymidine (B127349) from the degradation of DNA or from the extracellular environment.[6] In this pathway, thymidine is phosphorylated to dTMP by the enzyme thymidine kinase (TK).[7] Similar to the de novo pathway, dTMP is then sequentially phosphorylated to dTDP and dTTP.[7] There are two main isoforms of thymidine kinase: TK1, which is primarily active in the cytoplasm and its expression is cell cycle-dependent, and TK2, which is located in the mitochondria and is constitutively expressed.

Regulation of Intracellular dTTP Pools

The maintenance of a balanced and sufficient supply of dNTPs is critical for accurate DNA replication and the prevention of genomic instability.[2] The intracellular concentration of dTTP is tightly regulated through multiple mechanisms, including allosteric regulation of key enzymes and cell cycle-dependent expression of biosynthetic enzymes.

Allosteric Regulation

Ribonucleotide reductase (RNR), the enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, is a key regulatory point in dNTP synthesis. The activity of RNR is allosterically regulated by the binding of dNTPs to its activity and specificity sites. For instance, a high concentration of dTTP can inhibit the reduction of pyrimidine (B1678525) ribonucleotides and stimulate the reduction of purine (B94841) ribonucleotides, thereby helping to maintain a balanced dNTP pool.

Cell Cycle-Dependent Regulation

The levels of several enzymes involved in dTTP synthesis fluctuate throughout the cell cycle. The expression of both thymidine kinase 1 (TK1) and thymidylate synthase (TS) is significantly upregulated during the S phase of the cell cycle, coinciding with the period of active DNA replication.[8] Conversely, the anaphase-promoting complex/cyclosome (APC/C) mediates the degradation of TK1 and thymidylate kinase (TMPK) during mitosis and early G1 phase, leading to a decrease in dTTP levels outside of S phase.[8][9] This tight regulation ensures that high levels of dTTP are available when needed for DNA synthesis, while preventing the potentially mutagenic effects of dNTP pool imbalances during other phases of the cell cycle.

Quantitative Data on dTTP and Related Enzymes

The following tables summarize key quantitative data related to dTTP concentration and the kinetic properties of enzymes involved in its metabolism and utilization.

Table 1: Intracellular Concentration of dTTP

| Cell Type | Condition | dTTP Concentration (pmol/10⁶ cells) | Reference |

| Mouse Hepatoma (Hepa 1-6) | Untreated | 42 ± 6.9 | [10] |

| Human Leukemia (K562) | Basal | 48.5 ± 5.2 | [11] |

| Human Fibroblasts | Cycling | 25.0 ± 3.0 | [12] |

| Human Fibroblasts | Confluent | 1.2 ± 0.2 | [12] |

| Xenopus Eggs | - | 12 | [13] |

Table 2: Kinetic Parameters of DNA Polymerases for dTTP

| DNA Polymerase | K_m (μM) | k_pol (s⁻¹) | Reference |

| Human DNA Polymerase α | 9.2 ± 3.4 | 33.8 ± 3.7 | [1] |

| T7 DNA Polymerase | 18 | 300 | [14] |

| Vent DNA Polymerase | 74 | 65 | [9] |

Table 3: Kinetic Parameters of Key Enzymes in dTTP Synthesis

| Enzyme | Substrate | K_m (μM) | V_max (nmol/min/mg) | Reference |

| Human Thymidine Kinase 1 | Thymidine | 0.5 (high affinity form) | Not specified | [5] |

| Human Thymidine Kinase 1 | Thymidine | 14 (low affinity form) | Not specified | [5] |

| Thymidylate Synthase (Mouse) | dUMP | Not specified | 0.56 ± 0.12 (pmol/mg/min) | [15] |

Table 4: Inhibition Constants (K_i) for dTTP Analogs

| Inhibitor | DNA Polymerase | K_i (μM) | Reference |

| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | Human DNA Polymerase α | > 200 | [10] |

| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | Human DNA Polymerase δ | ~25 (for repair synthesis) | [10] |

| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | Human DNA Polymerase β | < 2 | [10] |

Experimental Protocols

Quantification of Intracellular dNTP Pools by HPLC-MS/MS

This protocol provides a method for the extraction and quantification of intracellular dNTPs from mammalian cells.

Methodology:

-

Cell Harvesting and Extraction:

-

Harvest a known number of cells (e.g., 2 x 10⁶ cells).

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by resuspending in ice-cold 60% methanol.[4]

-

Incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the dNTPs.

-

Dry the supernatant using a speed vacuum concentrator.[4]

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable buffer.

-

Inject the sample onto a reverse-phase HPLC column.

-

Separate the dNTPs using a gradient of an appropriate mobile phase (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).

-

Detect and quantify the dNTPs using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

DNA Polymerase Activity Assay

This protocol describes a filter-binding assay to measure the activity of DNA polymerase by quantifying the incorporation of radiolabeled dTTP into a DNA template.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Activated DNA template (e.g., activated calf thymus DNA)

-

dATP, dCTP, dGTP

-

[³H]-dTTP (radiolabeled)

-

The DNA polymerase to be assayed

-

-

Initiate the reaction by adding the DNA polymerase.

-

-

Incubation and Termination:

-

Incubate the reaction at the optimal temperature for the polymerase for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Quantification:

-

Spot the reaction mixture onto DE81 filter paper discs.

-

Wash the filters with a suitable buffer (e.g., sodium phosphate) to remove unincorporated [³H]-dTTP.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the DNA polymerase activity based on the amount of incorporated radioactivity.

-

Conclusion

Deoxythymidine triphosphate is a cornerstone of DNA replication, serving not only as a building block but also as a critical regulator of the entire process. The intricate control of its synthesis and availability underscores the cell's commitment to maintaining genomic stability. A thorough understanding of the role of dTTP, its metabolic pathways, and the consequences of its dysregulation is essential for researchers in molecular biology, oncology, and antiviral drug development. The quantitative data and detailed protocols provided in this guide offer a valuable resource for furthering our knowledge in this fundamental area of life science and for the development of novel therapeutic strategies that target DNA replication.

References

- 1. Activity and fidelity of human DNA polymerase α depend on primer structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. med.emory.edu [med.emory.edu]

- 5. Human thymidine kinase 1. Regulation in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Rapid filter assay for the detection of DNA polymerase activity: direct identification of the gene for the DNA polymerase from Thermus aquaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Quantitation of cellular deoxynucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of dNTP metabolites in control of the embryonic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic analysis of the unique error signature of human DNA polymerase ν - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Desoxythymidintriphosphat (dTTP): Ein Technischer Leitfaden zu Struktur, Funktion und Anwendung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über Desoxythymidintriphosphat (dTTP), ein essentielles Molekül für die Integrität und Replikation des Genoms. Es werden die molekulare Struktur, die biosynthetischen Stoffwechselwege, die zentrale Funktion bei der DNA-Synthese sowie die Bedeutung in der molekularbiologischen Forschung und der Entwicklung von Arzneimitteln beleuchtet. Quantitative Daten werden in tabellarischer Form zusammengefasst und wichtige experimentelle Protokolle detailliert beschrieben. Visuelle Darstellungen von Stoffwechselwegen und experimentellen Arbeitsabläufen dienen der Veranschaulichung komplexer Zusammenhänge für Forscher, Wissenschaftler und Fachleute in der Medikamentenentwicklung.

Molekulare Struktur

This compound (dTTP) ist eines der vier Desoxyribonukleosidtriphosphate, die als grundlegende Bausteine für die Synthese von Desoxyribonukleinsäure (DNA) dienen.[1][2][3][4] Die molekulare Struktur von dTTP besteht aus drei Hauptkomponenten:

-

Einer stickstoffhaltigen Base: Thymin, eine Pyrimidinbase.

-

Einem Pentose-Zucker: 2'-Desoxyribose, der sich von der Ribose in der RNA durch das Fehlen einer Hydroxylgruppe am 2'-Kohlenstoffatom unterscheidet.

-

Einer Triphosphatgruppe: Drei Phosphatgruppen, die über eine energiereiche Phosphoanhydridbindung mit dem 5'-Kohlenstoffatom der Desoxyribose verbunden sind.[1][5]

Die Begriffe "Thymidintriphosphat" und "this compound" werden in der Literatur häufig synonym verwendet, da Thymin typischerweise in der DNA und nicht in der RNA vorkommt.[4] Bei der Inkorporation in einen wachsenden DNA-Strang wird Pyrophosphat (die beiden äußeren Phosphatgruppen) abgespalten, was die für die Bildung der Phosphodiesterbindung erforderliche Energie liefert.[1][5]

Physikalisch-chemische Eigenschaften

Die quantitativen Eigenschaften von dTTP sind für seine Handhabung und den Einsatz in experimentellen Protokollen von entscheidender Bedeutung.

| Eigenschaft | Wert | Referenz |

| Summenformel | C₁₀H₁₇N₂O₁₄P₃ | [1][2][5] |

| Molare Masse | 482,17 g·mol⁻¹ | [1][2][4][5] |

| CAS-Nummer | 365-08-2 | [1][5][6] |

| Aussehen | Farbloser Feststoff |

Biosynthese von dTTP

Die zelluläre Verfügbarkeit von dTTP wird durch komplexe und streng regulierte Stoffwechselwege sichergestellt. Die Synthese erfolgt über zwei Hauptwege: den de novo-Weg und den Salvage-Weg.

De-novo-Synthese

Bei der de novo-Synthese wird dTTP aus einfacheren Vorläufermolekülen synthetisiert. Ein entscheidender Schritt ist die Methylierung von Desoxyuridinmonophosphat (dUMP) zu Desoxythymidinmonophosphat (dTMP), die vom Enzym Thymidylat-Synthase katalysiert wird.[2][4][7] dUMP selbst kann auf zwei Wegen entstehen: durch die Deaminierung von Desoxycytidintriphosphat (dCTP) oder durch die Phosphorylierung von Desoxyuridin, das aus dem Abbau von dUTP stammt.[2] Anschließend wird dTMP durch zwei aufeinanderfolgende Phosphorylierungsschritte, bei denen ATP als Phosphatgruppendonor dient, zu Desoxythymidindiphosphat (dTDP) und schließlich zu dTTP umgewandelt.[1][5]

Abbildung 1: Vereinfachter schematischer Überblick über den de novo-Syntheseweg von dTTP.

Salvage-Pathway (Bergungsweg)

Der Salvage-Weg ermöglicht es den Zellen, Desoxythymidin, das aus dem Abbau von DNA stammt, wiederzuverwenden. Das Enzym Thymidin-Kinase phosphoryliert Desoxythymidin zu dTMP, das dann in den de novo-Weg zur Synthese von dTTP eintreten kann. Dieser Weg ist besonders in Zellen wichtig, die sich nicht teilen, oder als Ziel für antivirale und krebsbekämpfende Medikamente.

Funktion bei der DNA-Replikation

Die primäre und wichtigste Funktion von dTTP ist seine Rolle als Substrat für DNA-Polymerasen während der DNA-Replikation.[8] Der Prozess der DNA-Synthese erfordert alle vier Desoxyribonukleosidtriphosphate (dATP, dGTP, dCTP und dTTP), einen Matrizenstrang, einen Primer mit einem freien 3'-Hydroxyl (-OH)-Ende und Magnesiumionen (Mg²⁺) als Kofaktor.[8]

Während der Elongationsphase der Replikation greift die 3'-OH-Gruppe des wachsenden DNA-Strangs das innerste (α)-Phosphoratom des ankommenden dTTP (oder eines anderen dNTPs) nukleophil an.[8] Dies führt zur Bildung einer Phosphodiesterbindung und zur Freisetzung von anorganischem Pyrophosphat (PPi). Die anschließende Hydrolyse des Pyrophosphats liefert die thermodynamische Triebkraft für die Polymerisationsreaktion.[8] DNA-Polymerasen gewährleisten durch die Regeln der komplementären Basenpaarung (Adenin mit Thymin, Guanin mit Cytosin), dass das korrekte Nukleotid eingebaut wird.

Abbildung 2: Rolle von dTTP bei der Elongation des DNA-Stranges durch DNA-Polymerase.

Rolle in Forschung und Diagnostik

dTTP ist eine unverzichtbare Komponente in zahlreichen molekularbiologischen Techniken. Seine Verwendung als Baustein in in-vitro-DNA-Synthesereaktionen ist fundamental für:

-

Polymerase-Kettenreaktion (PCR): Einschließlich Varianten wie Real-Time PCR (qPCR), Reverse-Transkriptions-PCR (RT-PCR) und Hochfidelitäts-PCR.[2]

-

DNA-Sequenzierung: Insbesondere bei der Sanger-Sequenzierung und als Bestandteil von Next-Generation-Sequencing (NGS)-Workflows.

-

Klonierung und Mutagenese: Für die Erzeugung von DNA-Fragmenten und die gezielte Veränderung von Gensequenzen.

Die Reinheit und Konzentration von dTTP in diesen Assays ist entscheidend für die Effizienz und Genauigkeit der Ergebnisse.

Experimentelle Protokolle

Quantifizierung von dTTP mittels Hochleistungsflüssigkeitschromatographie (HPLC)

Prinzip: Diese Methode trennt Nukleotide in einem Zellextrakt basierend auf ihren hydrophoben Eigenschaften mittels einer Umkehrphasen-Säule. Die Detektion und Quantifizierung erfolgt durch UV-Absorption bei 267 nm (Absorptionsmaximum für Thymin).

Methodik:

-

Zellextraktion: Zellen (ca. 1x10⁷) werden geerntet und zweimal mit eiskaltem PBS gewaschen. Das Zellpellet wird in 200 µL 60%igem Methanol (-20°C) resuspendiert, um Metaboliten zu extrahieren und Proteine zu präzipitieren.

-

Extrakt-Aufbereitung: Die Suspension wird für 10 Minuten bei 14.000 x g und 4°C zentrifugiert. Der Überstand wird entnommen und zur Trockne eingedampft (z.B. mittels SpeedVac).

-

Resuspendierung: Der trockene Extrakt wird in 100 µL mobiler Phase A (siehe unten) resuspendiert und erneut zentrifugiert, um unlösliche Reste zu entfernen.

-

HPLC-Analyse:

-

Säule: C18-Umkehrphasensäule (z.B. 4.6 x 250 mm, 5 µm Partikelgröße).

-

Mobile Phase A: 100 mM Kaliumphosphatpuffer (pH 6.5) mit 8 mM Tetrabutylammoniumhydrogensulfat (Ionenpaarreagenz).

-

Mobile Phase B: 50% Acetonitril in 100 mM Kaliumphosphatpuffer (pH 6.5) mit 8 mM Tetrabutylammoniumhydrogensulfat.

-

Gradient: Ein linearer Gradient von 0% B bis 50% B über 30 Minuten wird typischerweise verwendet.

-

Flussrate: 1.0 mL/min.

-

Detektion: UV-Detektor bei 267 nm.

-

-

Quantifizierung: Die Konzentration von dTTP in der Probe wird durch Vergleich der Peakfläche mit einer Standardkurve aus bekannten dTTP-Konzentrationen ermittelt.

In-vitro-Assay der Thymidylat-Synthase-Aktivität

Prinzip: Die Aktivität der Thymidylat-Synthase wird spektrophotometrisch durch die Messung der Umwandlung von dUMP zu dTMP verfolgt. Diese Reaktion ist abhängig von der gleichzeitigen Oxidation von 5,10-Methylentetrahydrofolat (CH₂-THF) zu Dihydrofolat (DHF). Die Abnahme der Absorption bei 340 nm, die durch die Oxidation von CH₂-THF verursacht wird, ist direkt proportional zur Enzymaktivität.

Methodik:

-

Reaktionsgemisch: Ein typisches Reaktionsgemisch (Gesamtvolumen 1 mL) enthält:

-

50 mM Tris-HCl (pH 7.5)

-

1 mM EDTA

-

10 mM MgCl₂

-

100 µM dUMP

-

300 µM 5,10-Methylentetrahydrofolat (CH₂-THF)

-

10 mM Dithiothreitol (DTT)

-

Zellextrakt oder gereinigtes Enzym (z.B. 5-20 µg Gesamtprotein).

-

-

Reaktionsstart: Die Reaktion wird durch die Zugabe von dUMP gestartet, nachdem alle anderen Komponenten für 5 Minuten bei 37°C vorinkubiert wurden.

-

Messung: Die Abnahme der Extinktion bei 340 nm wird über einen Zeitraum von 5-10 Minuten in einem thermostatisierten Spektralphotometer verfolgt.

-

Aktivitätsberechnung: Die spezifische Aktivität wird unter Verwendung des molaren Extinktionskoeffizienten für die Oxidation von CH₂-THF (Δε₃₄₀ ≈ 6.4 mM⁻¹cm⁻¹) berechnet und typischerweise in nmol/min/mg Protein ausgedrückt.

Fazit

This compound ist mehr als nur ein Baustein der DNA; es ist ein zentraler Knotenpunkt im zellulären Metabolismus, dessen Synthese und Konzentration für die genomische Stabilität unerlässlich sind. Ein tiefgreifendes Verständnis seiner Struktur, Funktion und der beteiligten Stoffwechselwege ist für die Grundlagenforschung von entscheidender Bedeutung und bietet zahlreiche Ansatzpunkte für die Entwicklung neuer therapeutischer Strategien, insbesondere in der Onkologie und Virologie. Die hier vorgestellten Methoden und Daten bieten eine solide Grundlage für Forscher, die sich mit diesem fundamentalen Molekül des Lebens beschäftigen.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. What Is Deoxythymidine Triphosphate (dTTP)? [excedr.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - DocCheck Flexikon [flexikon.doccheck.com]

- 5. biologie-seite.de [biologie-seite.de]

- 6. This compound [wikipedia.jakami.de]

- 7. Thymidine triphosphate - Wikipedia [en.wikipedia.org]

- 8. imcr.uzh.ch [imcr.uzh.ch]

Deoxythymidine Triphosphate (dTTP) Biosynthesis in Prokaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core deoxythymidine triphosphate (dTTP) biosynthesis pathway in prokaryotes. The synthesis of dTTP is a critical process for bacterial DNA replication and repair, making the enzymes within this pathway attractive targets for the development of novel antimicrobial agents. This document details the key enzymatic steps, presents quantitative kinetic data, and provides detailed experimental protocols for the characterization of these enzymes.

Core Biosynthesis Pathway

The primary de novo pathway for dTTP synthesis in most prokaryotes involves a series of enzymatic reactions that convert ribonucleotides into deoxythymidine triphosphate. The central pathway can be summarized in four key steps, each catalyzed by a specific enzyme:

-

Ribonucleotide Reductase (RNR) : Catalyzes the reduction of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs). Specifically, UDP is reduced to dUDP and CDP is reduced to dCDP.

-

dUTPase (DUT) : Hydrolyzes dUTP to dUMP and pyrophosphate, preventing the misincorporation of uracil (B121893) into DNA and providing the substrate for thymidylate synthase.[1][2]

-

Thymidylate Synthase (TS) : Catalyzes the reductive methylation of dUMP to dTMP using N5,N10-methylenetetrahydrofolate as the methyl donor.[3]

-

Nucleoside Diphosphate Kinase (NDPK) : Mediates the final phosphorylation steps, converting dTMP to dTDP and subsequently dTDP to dTTP, utilizing ATP as the phosphate (B84403) donor.

These core reactions ensure a balanced supply of dTTP for DNA synthesis. The pathway is tightly regulated to meet the cell's demands while preventing the accumulation of potentially mutagenic nucleotide intermediates.

Quantitative Enzyme Kinetics

The efficiency and substrate affinity of the key enzymes in the dTTP biosynthesis pathway have been characterized in various prokaryotic organisms. The following tables summarize the available kinetic parameters for these enzymes in Escherichia coli and Bacillus subtilis.

Table 1: Kinetic Parameters of dTTP Biosynthesis Enzymes in Escherichia coli

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ribonucleotide Reductase (Class Ia) | CDP | N/A | 2-14 | N/A | [4] |

| dUTPase | dUTP | 2 | N/A | N/A | [1] |

| Thymidylate Synthase (ThyA) | dUMP | N/A | 2.4-fold greater than E. coli | N/A | [3] |

| Nucleoside Diphosphate Kinase | TDP | N/A | 1100 | 1.2 x 107 | [5] |

Table 2: Kinetic Parameters of dTTP Biosynthesis Enzymes in Bacillus subtilis

| Enzyme | Substrate | Km (µM) | Specific Activity (nmol min-1 mg-1) | Reference |

| Ribonucleotide Reductase (Class Ib) | CDP | N/A | ~1250 | [6] |

| dUTPase | dUTP | 2 | N/A | [1] |

| Thymidylate Synthase (ThyA/ThyB) | dUMP | N/A | N/A | [7][8] |

| Nucleoside Diphosphate Kinase | N/A | N/A | N/A |

Note: N/A indicates that the data was not available in the cited sources.

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of dTTP is a highly regulated process to ensure a balanced pool of deoxynucleotides for DNA synthesis and to prevent the accumulation of potentially toxic intermediates.

Caption: Allosteric regulation of the dTTP biosynthesis pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Ribonucleotide Reductase Activity Assay (LC-MS/MS Method)

This protocol is adapted from a rapid and sensitive LC-MS/MS-based assay for quantifying RNR activity.[5][9]

Materials:

-

Purified Ribonucleotide Reductase (R1 and R2 subunits)

-

Reaction Buffer: 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA

-

Substrates: CDP, UDP, GDP, ADP

-

Allosteric effectors: ATP, dATP, TTP, dGTP

-

Reductant system: Thioredoxin (Trx), Thioredoxin Reductase (TrxR), NADPH

-

Quenching solution: 2% Perchloric acid

-

Neutralization solution: 0.5 M KOH

-

LC-MS/MS system

Procedure:

-

Prepare a master mix containing reaction buffer, allosteric effectors, and the reductant system.

-

Add the desired ribonucleotide substrates to the master mix.

-

Initiate the reaction by adding the purified RNR enzyme complex (R1 and R2).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for E. coli).

-

At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw aliquots of the reaction mixture.

-

Quench the reaction by adding the aliquot to the perchloric acid solution.

-

Neutralize the quenched sample with the KOH solution.

-

Centrifuge the samples to pellet the precipitated potassium perchlorate.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of deoxyribonucleotide product formed.

-

Calculate the specific activity of the enzyme in nmol of product formed per minute per mg of enzyme.

Caption: Workflow for the Ribonucleotide Reductase activity assay.

dUTPase Activity Assay (Spectrophotometric Method)

This protocol is based on a continuous spectrophotometric assay that measures the release of protons during dUTP hydrolysis.[10]

Materials:

-

Purified dUTPase

-

Assay Buffer: 1 mM HEPES, pH 7.5, 5 mM MgCl2, 150 mM KCl

-

pH indicator: 40 µM Phenol Red

-

Substrate: dUTP

-

Spectrophotometer

Procedure:

-

Prepare the assay buffer containing the pH indicator.

-

Add a known concentration of purified dUTPase to the assay buffer in a cuvette.

-

Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known concentration of dUTP.

-

Continuously monitor the change in absorbance at 559 nm, which corresponds to the proton release and resulting pH change.

-

Determine the initial velocity from the linear portion of the progress curve.

-

Calculate the specific activity of the enzyme.

Caption: Workflow for the dUTPase spectrophotometric activity assay.

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This protocol describes the classic tritium (B154650) release assay for measuring Thymidylate Synthase activity.[11][12][13]

Materials:

-

Cell extract or purified Thymidylate Synthase

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM 2-mercaptoethanol

-

Substrate: [5-3H]dUMP

-

Cofactor: N5,N10-methylenetetrahydrofolate

-

Stopping solution: Activated charcoal suspension

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the assay mixture containing assay buffer, cofactor, and cell extract or purified enzyme.

-

Pre-warm the mixture to the assay temperature (e.g., 37°C).

-

Initiate the reaction by adding [5-3H]dUMP.

-

Incubate for a specific time period during which the reaction is linear.

-

Stop the reaction by adding the activated charcoal suspension to adsorb the unreacted [5-3H]dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer an aliquot of the supernatant, which contains the released tritiated water (3H2O), to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of dTMP produced based on the specific activity of the [5-3H]dUMP.

Caption: Workflow for the Thymidylate Synthase tritium release assay.

Nucleoside Diphosphate Kinase Activity Assay (Coupled Enzyme Assay)

This protocol is a coupled enzyme assay for NDPK activity, where the production of ADP is coupled to the oxidation of NADH.

Materials:

-

Purified Nucleoside Diphosphate Kinase

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6

-

Substrates: Thymidine 5'-diphosphate (TDP), Adenosine 5'-triphosphate (ATP)

-

Coupling enzymes: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

MgCl2, KCl

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, TDP, ATP, PEP, NADH, MgCl2, KCl, and the coupling enzymes PK and LDH.

-

Equilibrate the mixture to 25°C.

-

Initiate the reaction by adding the purified NDPK enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of ADP formation, which is stoichiometric with the rate of dTTP formation, from the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM-1cm-1).

Caption: Workflow for the Nucleoside Diphosphate Kinase coupled assay.

Conclusion

The de novo biosynthesis of dTTP is an essential pathway for prokaryotic survival, making its constituent enzymes prime targets for the development of novel antibiotics. This guide has provided a detailed overview of the core pathway, summarized key kinetic data, and presented detailed experimental protocols for the functional characterization of the involved enzymes. The provided information serves as a valuable resource for researchers and drug development professionals working to exploit this critical bacterial pathway.

References

- 1. Bacillus subtilis deoxyuridinetriphosphatase and its bacteriophage PBS2-induced inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structure of thymidylate synthase A from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-steady-state and steady-state kinetic analysis of E. coli class I ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Thymidylate Synthesis and Aminopterin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly potent dUTPase inhibition by a bacterial repressor protein reveals a novel mechanism for gene expression control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay | Scilit [scilit.com]

Deoxythymidine Triphosphate: From Discovery to a Cornerstone of Molecular Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxythymidine triphosphate (dTTP) is one of the four deoxyribonucleoside triphosphates (dNTPs) that constitute the fundamental building blocks of deoxyribonucleic acid (DNA).[1] Its discovery and the elucidation of its role in DNA synthesis were pivotal moments in the development of molecular biology, paving the way for our modern understanding of genetics, cellular replication, and the mechanisms of life itself. This technical guide provides a comprehensive overview of the discovery of dTTP, its profound significance in cellular processes, and the experimental methodologies that have been instrumental in its study.

The Discovery and Synthesis of Deoxythymidine Triphosphate

The journey to understanding dTTP is intrinsically linked to the larger quest to unravel the mysteries of DNA. While the initial isolation of "nuclein" by Friedrich Miescher in 1869 laid the groundwork, it was the groundbreaking work of scientists in the mid-20th century that brought the specific role of dTTP into focus.[2]

The precise first isolation or chemical synthesis of deoxythymidine triphosphate as a distinct chemical entity is not prominently documented in historical scientific literature. However, the impetus for its study grew exponentially with the discovery of the DNA double helix by Watson and Crick in 1953, which immediately raised the question of how this elegant structure could be replicated.[2]

A pivotal figure in this narrative is Arthur Kornberg, who was awarded the Nobel Prize in Physiology or Medicine in 1959 for his discovery of the mechanisms in the biological synthesis of DNA.[3] His work with E. coli extracts led to the isolation of the first DNA polymerase (DNA Polymerase I) and demonstrated that this enzyme requires a DNA template and all four dNTPs (dATP, dGTP, dCTP, and dTTP) to synthesize a new DNA strand.[4][5] Kornberg's experiments unequivocally established the role of dTTP as an essential precursor for DNA replication.

Concurrent with the enzymatic discovery, the chemical synthesis of nucleotides was being pioneered by researchers like H. Gobind Khorana, who also shared a Nobel Prize in 1968 for his work on the genetic code and its function in protein synthesis.[6][7] Khorana's laboratory developed methods for the chemical synthesis of oligonucleotides, which were crucial for later advancements in molecular biology, including the synthesis of artificial genes.[8] These chemical synthesis methods provided researchers with pure sources of dNTPs, including dTTP, for in vitro studies.

The Significance of Deoxythymidine Triphosphate

The importance of dTTP stems from its central role in the maintenance and propagation of genetic information. Its primary significance can be categorized as follows:

-

A Fundamental Building Block of DNA: dTTP is one of the four essential precursors for the synthesis of DNA by DNA polymerases.[1] During DNA replication, DNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate of an incoming dTTP molecule, incorporating a deoxythymidine monophosphate (dTMP) into the new strand and releasing pyrophosphate.[1]

-

DNA Replication and Repair: The accurate and timely synthesis of DNA is critical for cell division and the faithful transmission of genetic information to daughter cells. A balanced supply of all four dNTPs, including dTTP, is essential for high-fidelity DNA replication.[9] Imbalances in the intracellular dNTP pools can lead to increased mutation rates and genomic instability.[9] dTTP is also required for various DNA repair mechanisms that correct damage to the DNA molecule, thereby safeguarding the integrity of the genome.

-

Cellular Metabolism and Regulation: The synthesis of dTTP is tightly regulated within the cell to match the demands of DNA replication and repair. This regulation occurs through complex metabolic pathways, including the de novo and salvage pathways.[10] The enzymes involved in these pathways, such as thymidylate synthase and thymidine (B127349) kinase, are important targets for anticancer and antiviral drugs. By inhibiting these enzymes, the supply of dTTP can be depleted, leading to the inhibition of DNA synthesis in rapidly dividing cancer cells or virus-infected cells.

Biosynthesis of Deoxythymidine Triphosphate

Cells employ two main pathways to synthesize dTTP: the de novo pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway synthesizes dTTP from simpler precursor molecules. A key step in this pathway is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase.[10] This reaction involves the transfer of a methyl group from N5,N10-methylenetetrahydrofolate. dTMP is then sequentially phosphorylated by thymidylate kinase and a nucleoside diphosphate (B83284) kinase to yield deoxythymidine diphosphate (dTDP) and finally deoxythymidine triphosphate (dTTP).[11]

Salvage Pathway

The salvage pathway recycles thymidine from the degradation of DNA or from extracellular sources. Thymidine is first phosphorylated to dTMP by the enzyme thymidine kinase.[11] Similar to the de novo pathway, dTMP is then further phosphorylated to dTDP and dTTP.[11]

Data Presentation

The intracellular concentration of dTTP is a critical parameter that reflects the proliferative state of a cell. The following tables summarize quantitative data on intracellular dNTP concentrations and the kinetic properties of key enzymes involved in dTTP synthesis.

Table 1: Intracellular dNTP Concentrations in Mammalian Cells

| Cell Type | Condition | dATP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | Reference |

| Mouse Balb/3T3 Fibroblasts | Actively Dividing (log phase) | 25.3 | 8.9 | 22.4 | 36.1 | [12] |

| Mouse Balb/3T3 Fibroblasts | Quiescent (24h serum starvation) | 2.1 | 0.8 | 1.9 | 3.2 | [12] |

| HeLa Cells | Asynchronously Growing | 24 | 9 | 26 | 38 | [13] |

| Human Lymphocytes | Phytohemagglutinin-stimulated | 15.8 | 6.2 | 20.1 | 29.5 | [14] |

Table 2: Kinetic Properties of Key Enzymes in Human dTTP Synthesis

| Enzyme | Substrate | Km (µM) | Reference |

| Thymidine Kinase 1 (cytosolic) | Thymidine | 0.5 - 14 | [14] |

| Thymidine Kinase (liver) | Thymidine | 5 | [15] |

| Thymidylate Synthase | dUMP | ~1-10 | [3] |

Experimental Protocols

The study of dTTP and its role in DNA synthesis has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experiments.

Experimental Protocol 1: In Vitro DNA Replication Assay (Kornberg's DNA Polymerase Assay)

This protocol is a generalized representation of the classic experiments performed by Arthur Kornberg to demonstrate DNA synthesis in a cell-free system.

Objective: To measure the incorporation of radiolabeled dTTP into newly synthesized DNA.

Materials:

-

Purified DNA Polymerase I

-

DNA template (e.g., calf thymus DNA)

-

Deoxyadenosine triphosphate (dATP)

-

Deoxyguanosine triphosphate (dGTP)

-

Deoxycytidine triphosphate (dCTP)

-

[α-³²P]Deoxythymidine triphosphate ([α-³²P]dTTP) or [³H]dTTP

-

Reaction buffer (containing Mg²⁺, Tris-HCl pH 7.4)

-

Trichloroacetic acid (TCA), ice-cold

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, DNA template, dATP, dGTP, dCTP, and radiolabeled dTTP. Keep the mixture on ice.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified DNA polymerase I to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate the high molecular weight DNA, including the newly synthesized radiolabeled strands.

-

Precipitate Collection: Incubate the mixture on ice for 10-15 minutes to ensure complete precipitation. Collect the precipitate by filtering the solution through a glass fiber filter.

-

Washing: Wash the filter several times with ice-cold 5% TCA to remove any unincorporated radiolabeled dTTP. Then, wash with ethanol (B145695) to dry the filter.

-

Quantification: Place the dried filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the amount of dTTP incorporated into the newly synthesized DNA.

Experimental Protocol 2: Quantification of Intracellular dTTP by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of intracellular dTTP using Liquid Chromatography-Tandem Mass Spectrometry.

Objective: To determine the absolute concentration of dTTP in a cell extract.

Materials:

-

Cultured cells

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., ¹³C₁₀,¹⁵N₂-dTTP)

-

Centrifuge

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Appropriate LC column (e.g., C18) and mobile phases

Procedure:

-

Cell Harvesting: Harvest a known number of cells by centrifugation. Wash the cell pellet with ice-cold PBS to remove extracellular contaminants.

-

Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold extraction solvent containing the internal standard. The internal standard is crucial for accurate quantification as it corrects for variations in extraction efficiency and instrument response.

-

Protein Precipitation: Incubate the cell suspension on ice to allow for complete cell lysis and protein precipitation.

-

Clarification: Centrifuge the extract at high speed to pellet the precipitated proteins and cell debris.

-

Sample Preparation for LC-MS/MS: Carefully collect the supernatant containing the intracellular metabolites, including dTTP. The sample may be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject a known volume of the sample onto the LC-MS/MS system. The liquid chromatography step separates dTTP from other cellular components. The tandem mass spectrometer then specifically detects and quantifies dTTP and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns.

-

Data Analysis: The concentration of dTTP in the original cell sample is calculated by comparing the peak area of the endogenous dTTP to that of the known amount of the internal standard.

Conclusion

The discovery of deoxythymidine triphosphate and the elucidation of its central role in DNA synthesis represent a landmark achievement in the history of science. From the pioneering enzymatic studies of Arthur Kornberg to the development of sophisticated analytical techniques, our understanding of dTTP has continuously evolved. This essential nucleotide not only serves as a fundamental building block of life but also provides a critical target for therapeutic interventions in cancer and viral diseases. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and scientists to further explore the intricate world of DNA metabolism and its profound implications for human health and disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biochem.du.ac.in [biochem.du.ac.in]

- 3. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro DNA Polymerization Activity Assay Using Cell-free Extracts [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Har Gobind Khorana - Wikipedia [en.wikipedia.org]

- 7. HAR GOBIND KHORANA: The Great Mind Behind DNA Synthesis [gyanpro.com]

- 8. ias.ac.in [ias.ac.in]

- 9. In Vitro Replication Assay with Mammalian Cell Extracts | Springer Nature Experiments [experiments.springernature.com]

- 10. What Is Deoxythymidine Triphosphate (dTTP)? [excedr.com]

- 11. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. A review comparing deoxyribonucleoside triphosphate (dNTP) concentrations in the mitochondrial and cytoplasmic compartments of normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human thymidine kinase 1. Regulation in normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism and inhibition of human liver thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Deoxythymidine Triphosphate (dTTP)

Abstract

Deoxythymidine triphosphate (dTTP), a pyrimidine (B1678525) deoxynucleoside triphosphate, is a fundamental building block for the synthesis of DNA.[1][2][3] Comprised of a thymine (B56734) base, a deoxyribose sugar, and a triphosphate moiety, dTTP's precise chemical properties are critical for its biological function, stability, and utility in various molecular biology applications. An imbalance in the intracellular pool of dTTP can lead to genomic instability and has been implicated in various disease states, making it a key molecule of interest in drug development.[3][4] This technical guide provides a comprehensive overview of the core chemical properties of dTTP, details common experimental protocols for its analysis, and illustrates its central role in metabolic pathways.

Core Chemical and Physical Properties

Deoxythymidine triphosphate is structurally composed of the nucleobase thymine linked to a 2'-deoxyribose sugar, which is in turn esterified with three phosphate (B84403) groups at the 5' position.[1][5] Unlike the other deoxynucleoside triphosphates, the "deoxy-" prefix is often omitted, as the corresponding ribonucleoside triphosphate is not utilized in nucleic acid synthesis; uridine (B1682114) triphosphate (UTP) is used in RNA instead.[2][5][6] In the DNA double helix, thymidine (B127349) forms two hydrogen bonds with deoxyadenosine.[5]

Physicochemical Data

The fundamental physicochemical properties of dTTP are summarized in the table below. These constants are essential for its accurate quantification, handling, and use in experimental setups.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₇N₂O₁₄P₃ | [2][5][7][8] |

| Molecular Weight | 482.168 g/mol | [2][5] |

| IUPAC Name | [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | [7] |

| CAS Number | 365-08-2 | [7][8] |

| Appearance | White amorphous powder | [9] |

| Solubility (Trisodium Salt) | Soluble in water to 75 mM | |

| pKa (Strongest Acidic) | 0.9 (Predicted) | [10] |

| Storage Conditions | Store at -20°C or -70°C. Avoid frequent freeze-thaw cycles. | [11] |

Spectral Properties

Spectrophotometric analysis is a primary method for the quantification of nucleotides. The distinct UV absorbance of dTTP is due to the pyrimidine ring of the thymine base.

| Spectral Property | Value (at pH 7.0) | Reference |

| UV Absorbance Maximum (λmax) | 267 nm | [11][12][13] |

| Molar Extinction Coefficient (ε) at λmax | Data not explicitly found in searches | |

| Absorbance Ratio (A₂₅₀/A₂₆₀) | 0.65 ± 0.03 | [11] |

| Absorbance Ratio (A₂₈₀/A₂₆₀) | 0.73 ± 0.03 | [11] |

Biological Role and Metabolic Pathways

dTTP is indispensable for life, serving as a direct precursor for DNA replication and repair.[3] Cellular concentrations of dTTP are tightly regulated to ensure high-fidelity DNA synthesis, and imbalances are associated with mutagenesis and cell cycle arrest.[1][3]

dTTP Biosynthesis

Cells synthesize dTTP through two primary routes: the de novo pathway and the salvage pathway. Both pathways converge on the production of deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to yield dTTP.[1]

-

De Novo Synthesis: This pathway creates dTMP from deoxyuridine monophosphate (dUMP) through a methylation reaction catalyzed by the enzyme thymidylate synthase.[1][2][3]

-

Salvage Pathway: This pathway recycles thymidine from DNA degradation. Thymidine is phosphorylated by thymidine kinase to form dTMP.[1]

From dTMP, thymidylate kinase catalyzes the phosphorylation to deoxythymidine diphosphate (B83284) (dTDP), and subsequently, nucleoside diphosphate kinase generates the final triphosphate form, dTTP.[1]

Allosteric Regulation

Beyond its role as a substrate, dTTP also functions as an allosteric inhibitor of deoxycytidylate deaminase, the enzyme responsible for dCMP deamination.[14] This feedback mechanism is crucial for maintaining the balanced ratio of pyrimidine nucleotides required for genomic stability.

Experimental Protocols

Accurate quantification of intracellular dTTP pools is essential for studying DNA metabolism, cytotoxicity of antiviral drugs, and the effects of mutagens.[12][13]

Quantification by High-Performance Liquid Chromatography (HPLC)

Ion-paired, reverse-phase HPLC is a robust and widely used method for separating and quantifying dNTPs from cellular extracts.[12][15]

Methodology:

-

Cell Lysis and Extraction: Cells (e.g., 1 x 10⁷ peripheral blood mononuclear cells) are harvested and lysed, typically using an acid like trichloroacetic acid, to release intracellular nucleotides and precipitate proteins.

-

Sample Purification (Optional but Recommended): To enhance sensitivity and remove interfering ribonucleotides, the cell extract can be purified. This can be achieved through solid-phase extraction (SPE) using a strong anion exchange (SAX) cartridge or by enzymatic degradation of ribonucleotides with periodate (B1199274) oxidation.[12][13][15]

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.[12][13]

-

Mobile Phase: An isocratic mobile phase is employed, commonly consisting of an ion-pairing agent (e.g., triethylamine (B128534) phosphate buffer) in an aqueous solution with a small percentage of an organic solvent like acetonitrile (B52724) (e.g., 2%).[12][13]

-

Flow Rate: A standard flow rate, for instance, 1.2 ml/min, is maintained.[15]

-

-

Detection: dTTP is detected by its UV absorbance at its λmax of 267 nm.[12][13]

-

Quantification: The concentration of dTTP is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of a dTTP standard. The limit of quantification (LOQ) for this method can be as low as 5 pmol/10⁶ cells.[12][13]

Enzymatic Assays

Enzymatic methods provide an alternative for dNTP quantification, often relying on the activity of DNA polymerase.

Methodology Principle:

-

Reaction Setup: A reaction is prepared containing a specific DNA template-primer, a DNA polymerase known to be sensitive to dNTP concentrations, and the cell extract containing the unknown amount of dTTP. The other three dNTPs (dATP, dCTP, dGTP) are added in excess, and one of them is typically radiolabeled or fluorescently labeled.

-

Polymerase-Mediated Incorporation: The DNA polymerase extends the primer, incorporating nucleotides. The extent of DNA synthesis is directly proportional to the amount of the limiting nucleotide, which is dTTP in the cell extract.

-

Measurement: The amount of newly synthesized DNA is measured, often by quantifying the incorporation of the labeled nucleotide.

-

Quantification: The dTTP concentration in the extract is determined by comparing the result to a standard curve generated with known concentrations of dTTP. These assays can be highly sensitive but may be affected by other components in the crude cell extract.[15]

Stability and Commercial Availability

Commercially available dTTP is typically supplied as a highly purified aqueous solution (e.g., 100 mM) of its sodium or lithium salt at a neutral pH.[5][9] For laboratory use, it is critical that the preparation is certified free of DNase, RNase, and other enzymatic inhibitors.[11] Purity is generally assessed by HPLC and should exceed 99%.[5][11] For long-term storage, temperatures of -20°C or -70°C are recommended to prevent degradation, particularly the hydrolysis of the triphosphate chain. Frequent freeze-thaw cycles should be avoided as they can compromise the stability of the molecule.[11]

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Thymidine triphosphate - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Frontiers | Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease [frontiersin.org]

- 5. What Is Deoxythymidine Triphosphate (dTTP)? [excedr.com]

- 6. biologyonline.com [biologyonline.com]

- 7. dTTP | C10H17N2O14P3 | CID 64968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 365-08-2: dTTP | CymitQuimica [cymitquimica.com]

- 9. Deoxythymidine triphosphate | 18423-43-3 [chemicalbook.com]

- 10. Showing Compound dTTP (FDB030841) - FooDB [foodb.ca]

- 11. synthesisgene.com [synthesisgene.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. The First Crystal Structure of a dTTP-bound Deoxycytidylate Deaminase Validates and Details the Allosteric-Inhibitor Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Deoxythymidine Triphosphate (dTTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deoxythymidine triphosphate (dTTP) is one of the four deoxyribonucleoside triphosphates that are the fundamental building blocks of DNA. The reliable and efficient synthesis of dTTP is crucial for a multitude of molecular biology applications, including DNA sequencing, polymerase chain reaction (PCR), and the development of therapeutic agents. This technical guide provides an in-depth overview of the enzymatic pathways for dTTP biosynthesis, detailed experimental protocols for the key enzymes involved, and a summary of their kinetic properties.

The Enzymatic Pathway of dTTP Biosynthesis

The synthesis of dTTP in most organisms occurs through two primary pathways: the de novo pathway and the salvage pathway.

-

De novo Pathway: This pathway synthesizes dTTP from simpler precursor molecules. It begins with the reduction of ribonucleotides to deoxyribonucleotides, followed by a series of enzymatic modifications.

-

Salvage Pathway: This pathway recycles pre-existing deoxythymidine from the degradation of DNA to produce dTMP, which then enters the final steps of the de novo pathway to generate dTTP.

This guide focuses on the key enzymatic steps of the de novo pathway, which are central to understanding and manipulating cellular dTTP pools. The three critical enzymes in this pathway are Ribonucleotide Reductase (RNR), Thymidylate Synthase (TS), and Nucleoside Diphosphate (B83284) Kinase (NDPK).

Diagram of the De Novo dTTP Synthesis Pathway

Caption: The de novo enzymatic pathway for the synthesis of deoxythymidine triphosphate (dTTP).

Key Enzymes and Their Kinetic Properties

The efficiency of the enzymatic synthesis of dTTP is dependent on the kinetic parameters of the involved enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme.

Table 1: Kinetic Parameters of Key Enzymes in dTTP Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) |

| Thymidylate Synthase (TS) | Escherichia coli | dUMP | 4.1 - 50 | 8.8 | 5.47 |

| 5,10-methylenetetrahydrofolate | 13.6 - 25 | ||||

| Homo sapiens | dUMP | - | - | - | |

| Ribonucleotide Reductase (RNR) | Escherichia coli | CDP | - | 2 - 10 | - |

| UDP | - | ||||

| GDP | - | ||||

| ADP | - | ||||

| Thymidylate Kinase (TMK) | Escherichia coli | dTMP | 15 | - | 50 |

| ATP | 40 | ||||

| Nucleoside Diphosphate Kinase (NDPK) | Baker's Yeast | ADP | ~30 | - | - |

| dTDP | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes involved in dTTP synthesis.

Purification of Recombinant Enzymes

For robust and reproducible in vitro synthesis of dTTP, the use of highly purified recombinant enzymes is recommended. A general workflow for the expression and purification of these enzymes from an E. coli expression system is outlined below.

Caption: A generalized workflow for the purification of recombinant enzymes.

Enzyme Activity Assays

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which results from the oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF).

Materials:

-

Purified Thymidylate Synthase

-

Deoxyuridine monophosphate (dUMP)

-

5,10-methylenetetrahydrofolate (CH2H4folate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 1 mM EDTA, 10 mM 2-mercaptoethanol

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Prepare a reaction mixture containing assay buffer, dUMP (e.g., 100 µM), and CH2H4folate (e.g., 200 µM).

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified TS enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve. The molar extinction coefficient for the conversion of CH2H4folate to DHF at 340 nm is approximately 6.4 mM⁻¹cm⁻¹.

This method quantifies RNR activity by measuring the formation of deoxyribonucleotides from ribonucleotides using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified Ribonucleotide Reductase (both R1 and R2 subunits)

-

Ribonucleoside diphosphates (CDP, UDP, GDP, ADP)

-

ATP (as an allosteric activator)

-

Dithiothreitol (DTT) or Thioredoxin/Thioredoxin Reductase system as a reductant

-

Assay Buffer: 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA

-

HPLC system with a suitable column for nucleotide separation (e.g., C18 reverse-phase)

Protocol:

-

Prepare a reaction mixture containing assay buffer, ribonucleoside diphosphate substrate (e.g., 1 mM CDP), ATP (e.g., 3 mM), and the reducing system (e.g., 10 mM DTT).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified RNR enzyme (both subunits).

-

At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of cold methanol (B129727) or perchloric acid.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the ribonucleotide substrate and the deoxyribonucleotide product.

-

Calculate the rate of product formation.

This assay couples the production of ATP (from ADP and another NTP) or the consumption of ATP (in the case of dTDP phosphorylation) to the oxidation or reduction of NAD(P)H, which can be monitored spectrophotometrically at 340 nm. For dTTP synthesis, the phosphorylation of dTDP to dTTP consumes ATP, which can be regenerated in a coupled system. A more direct assay measures the formation of dTTP from dTDP and a phosphate (B84403) donor like ATP. A coupled assay can be designed to measure the ADP produced.

Materials:

-

Purified Nucleoside Diphosphate Kinase

-

Deoxythymidine diphosphate (dTDP)

-

Adenosine triphosphate (ATP)

-

Pyruvate (B1213749) kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6, 10 mM MgCl2, 100 mM KCl

Protocol:

-

Prepare a reaction mixture containing assay buffer, dTDP (e.g., 1 mM), ATP (e.g., 2 mM), PEP (e.g., 1.5 mM), NADH (e.g., 0.2 mM), and an excess of PK and LDH.

-

Pre-incubate the mixture at 25°C.

-

Initiate the reaction by adding the purified NDPK enzyme.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The reaction sequence is as follows:

-

dTDP + ATP --(NDPK)--> dTTP + ADP

-

ADP + PEP --(PK)--> ATP + Pyruvate

-

Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+

-

-

Calculate the rate of NDPK activity from the rate of NADH oxidation, using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

In Vitro Enzymatic Synthesis of dTTP

A one-pot or coupled enzymatic system can be established for the synthesis of dTTP from dUMP. This approach leverages the sequential action of the enzymes in the biosynthetic pathway.

Diagram of a Coupled Enzymatic Synthesis Workflow

Caption: A workflow for the in vitro coupled enzymatic synthesis of dTTP from dUMP.

Protocol for Coupled Synthesis of dTTP from dUMP:

This protocol outlines a general procedure. Optimal concentrations of substrates and enzymes, as well as reaction time, should be determined empirically.

Materials:

-

Purified Thymidylate Synthase (TS)

-

Purified Thymidylate Kinase (TMK)

-

Purified Nucleoside Diphosphate Kinase (NDPK)

-

dUMP

-

ATP (as a phosphate donor)

-

5,10-methylenetetrahydrofolate (CH2H4folate)

-

An ATP regeneration system (e.g., creatine (B1669601) kinase and creatine phosphate, or pyruvate kinase and PEP) is highly recommended to maintain ATP levels.

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

Protocol:

-

In a reaction vessel, combine the reaction buffer, dUMP, ATP, CH2H4folate, and the components of the ATP regeneration system.

-

Add the purified enzymes (TS, TMK, and NDPK) to the reaction mixture. The optimal ratio of the enzymes should be determined experimentally.

-

Incubate the reaction at 37°C.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or thin-layer chromatography (TLC) to quantify the amounts of dUMP, dTMP, dTDP, and dTTP.

-

Once the reaction has reached completion (i.e., maximum conversion to dTTP), stop the reaction by heat inactivation of the enzymes or by adding a quenching agent like EDTA.

-

The synthesized dTTP can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

Conclusion

The enzymatic synthesis of deoxythymidine triphosphate offers a powerful and specific alternative to chemical synthesis methods. By understanding the underlying biochemical pathways and the kinetic properties of the key enzymes—ribonucleotide reductase, thymidylate synthase, and nucleoside diphosphate kinase—researchers can design and optimize efficient in vitro production systems for dTTP. The detailed experimental protocols provided in this guide serve as a foundation for the practical implementation of these enzymatic syntheses, enabling advancements in molecular biology research and the development of novel therapeutics. The provided diagrams offer a clear visual representation of the complex biological processes and experimental workflows, facilitating a deeper understanding for professionals in the field.

The Interchangeable Identity of Thymidine Triphosphate and Deoxythymidine Triphosphate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of Deoxythymidine Triphosphate (dTTP)

This guide clarifies the synonymous relationship between thymidine (B127349) triphosphate and deoxythymidine triphosphate (dTTP) and provides a comprehensive technical overview of this crucial molecule. It delves into its physicochemical properties, biological synthesis and regulation, and its fundamental role in molecular biology applications. Detailed experimental protocols and visual diagrams are provided to support researchers in their understanding and utilization of dTTP.

Introduction: Resolving the Nomenclature

In the fields of molecular biology and biochemistry, the terms "thymidine triphosphate" (TTP) and "deoxythymidine triphosphate" (dTTP) are used interchangeably to refer to the same molecule.[1] This can be a point of confusion, but the underlying reason is rooted in the fundamental composition of nucleic acids.

Thymidine, by its nature, is a deoxyribonucleoside, meaning its sugar component is deoxyribose. It is a key building block of deoxyribonucleic acid (DNA). In contrast, ribonucleic acid (RNA) contains uridine (B1682114) in place of thymidine. Consequently, a ribonucleoside triphosphate form of thymidine does not naturally occur in biological systems. Therefore, the prefix "deoxy-" is often considered redundant and is frequently omitted in common usage.[1] For the remainder of this guide, the more precise abbreviation, dTTP, will be used.

Core Properties of Deoxythymidine Triphosphate (dTTP)

dTTP is one of the four deoxyribonucleoside triphosphates that are the fundamental precursors for DNA synthesis.[2] Its structure consists of the pyrimidine (B1678525) base thymine (B56734) linked to a deoxyribose sugar, which is in turn bonded to three phosphate (B84403) groups.

Physicochemical and Thermodynamic Properties

A summary of the key physicochemical and thermodynamic properties of dTTP is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₂O₁₄P₃ | [3] |

| Molecular Weight | 482.17 g/mol | [3] |

| Appearance | White amorphous powder | [3] |

| Solubility | Soluble in water. Soluble in DMSO up to 10 mM. | [4][5] |

| Storage Temperature | -20°C | [3] |

| Standard Gibbs Free Energy of Hydrolysis (ΔG°') | Approximately -30.5 kJ/mol (estimated from ATP hydrolysis) | [6][7] |

Biological Synthesis and Regulation of dTTP

The intracellular concentration of dTTP is tightly regulated to ensure high-fidelity DNA replication and repair. Imbalances in the dNTP pool can lead to increased mutation rates and genomic instability. The biosynthesis of dTTP occurs through two primary pathways: the de novo pathway and the salvage pathway.

De Novo Synthesis Pathway

In the de novo pathway, the pyrimidine ring is synthesized from simpler precursor molecules. A key step is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. dTMP is then sequentially phosphorylated to deoxythymidine diphosphate (B83284) (dTDP) and finally to dTTP.

Salvage Pathway

The salvage pathway recycles pre-existing nucleosides and bases from the degradation of nucleic acids. In this pathway, thymidine is phosphorylated by thymidine kinase to form dTMP, which then enters the same phosphorylation cascade as in the de novo pathway to become dTTP.

Regulation of dTTP Synthesis

The synthesis of dTTP is intricately regulated through feedback mechanisms to maintain a balanced pool of dNTPs. Key regulatory enzymes include:

-

Thymidine Kinase: This enzyme in the salvage pathway is allosterically inhibited by dTTP, the end product of the pathway. This feedback inhibition prevents the overproduction of thymidine nucleotides.

-

Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides and is a central control point in dNTP synthesis. The activity of RNR is allosterically regulated by various dNTPs. For instance, high levels of dTTP can inhibit the reduction of pyrimidine ribonucleotides and promote the reduction of purine (B94841) ribonucleotides, thus helping to balance the relative amounts of the different dNTPs.

-

Thymidylate Synthase: The activity of this enzyme in the de novo pathway is crucial for dTMP production and is a target for some anticancer drugs. Its regulation is complex and can be influenced by the levels of its substrates and products.

The following diagram illustrates the key steps and regulatory points in the biosynthesis of dTTP.

Caption: Simplified overview of dTTP biosynthesis pathways.

Role in DNA Synthesis and Repair

dTTP is a cornerstone of DNA replication and repair. DNA polymerases utilize dTTP, along with dATP, dGTP, and dCTP, as substrates to synthesize new DNA strands. The polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the alpha-phosphate of the incoming dTTP, releasing pyrophosphate. The fidelity of DNA replication is highly dependent on the balanced supply of all four dNTPs.

Applications in Molecular Biology

The essential role of dTTP in DNA synthesis makes it an indispensable reagent in numerous molecular biology techniques.

Enzyme Kinetics of DNA Polymerases

The efficiency and fidelity of DNA polymerases are critical for applications like PCR and DNA sequencing. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate (k_cat), describe the affinity of a polymerase for its dNTP substrate and its turnover rate, respectively. Table 2 provides available kinetic data for common DNA polymerases with dTTP.

| DNA Polymerase | Kₘ for dTTP (µM) | k_cat (s⁻¹) | Source |

| Taq DNA Polymerase | Data not found in searches | Data not found in searches | |

| Pfu DNA Polymerase | Data not found in searches | Data not found in searches | |

| Q5 High-Fidelity DNA Polymerase | Data not found in searches | Data not found in searches |

Note: Specific Kₘ and k_cat values for Taq, Pfu, and Q5 DNA polymerases with dTTP were not explicitly found in the conducted searches. The performance of these enzymes is well-characterized, but these specific kinetic constants were not detailed in the available results.

Experimental Protocols

Detailed methodologies for key experiments involving dTTP are provided below.

Polymerase Chain Reaction (PCR)

PCR is a technique used to amplify a specific segment of DNA. A typical PCR reaction mixture includes the DNA template, primers, DNA polymerase, and a mixture of the four dNTPs, including dTTP.

Protocol:

-

Reaction Setup: In a sterile PCR tube, combine the following components on ice:

-

5 µL of 10x PCR buffer

-

1 µL of 10 mM dNTP mix (containing dATP, dCTP, dGTP, and dTTP)

-

1 µL of 10 µM forward primer

-

1 µL of 10 µM reverse primer

-

1 µL of template DNA (1-100 ng)

-

0.5 µL of Taq DNA polymerase (5 units/µL)

-

Nuclease-free water to a final volume of 50 µL

-

-

Thermal Cycling: Place the PCR tube in a thermal cycler and perform the following steps:

-

Initial Denaturation: 95°C for 2 minutes.

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (optimal temperature depends on primers).

-

Extension: 72°C for 1 minute per kilobase of product length.

-

-

Final Extension: 72°C for 5 minutes.

-

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Sanger DNA Sequencing

Sanger sequencing, or the chain-termination method, determines the nucleotide sequence of a DNA molecule. The method involves the use of dideoxynucleoside triphosphates (ddNTPs) as chain terminators in a PCR-like reaction.

Protocol:

-

Reaction Setup: Prepare four separate reaction tubes, one for each ddNTP (ddATP, ddCTP, ddGTP, ddTTP). Each tube will contain:

-

DNA template

-

A single primer

-

DNA polymerase

-

All four dNTPs (including dTTP)

-

A small amount of one of the four ddNTPs

-

-

Thermal Cycling: Perform thermal cycling to generate a series of DNA fragments of varying lengths, each terminated by a specific ddNTP.

-

Electrophoresis: Separate the fragments by size using capillary electrophoresis.

-

Sequence Determination: The sequence is read by detecting the fluorescently labeled ddNTP at the end of each fragment as it passes a detector.

Nick Translation

Nick translation is a method for labeling DNA probes. It uses DNase I to introduce single-strand breaks ("nicks") in the DNA, followed by the action of DNA polymerase I, which removes nucleotides from the 5' side of the nick and replaces them with labeled dNTPs.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine:

-

1 µg of DNA

-

5 µL of 10x Nick Translation Buffer

-

5 µL of a dNTP mix (containing dATP, dGTP, dCTP, and a labeled dNTP, e.g., biotin-dUTP or ³²P-dCTP, and a reduced concentration of the corresponding unlabeled dNTP)

-

1 µL of DNase I (diluted)

-

1 µL of DNA Polymerase I

-

Nuclease-free water to a final volume of 50 µL

-

-

Incubation: Incubate the reaction at 15°C for 1-2 hours.

-

Termination: Stop the reaction by adding EDTA and heating to 65°C for 10 minutes.

-

Probe Purification: Purify the labeled DNA probe from unincorporated nucleotides using a spin column.

The following diagram illustrates a general workflow for experiments utilizing dTTP.

Caption: General experimental workflow involving dTTP.

Conclusion

Deoxythymidine triphosphate (dTTP), often referred to as thymidine triphosphate, is a molecule of central importance in molecular biology. A thorough understanding of its properties, biosynthesis, and role in enzymatic reactions is crucial for researchers in genetics, drug development, and diagnostics. The interchangeability of its nomenclature underscores its exclusive role in the synthesis of DNA. The protocols and data presented in this guide are intended to provide a solid technical foundation for the effective use of dTTP in a variety of research applications.

References

- 1. Thymidine triphosphate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cas 18423-43-3,Deoxythymidine triphosphate | lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Deoxythymidine triphosphate | 18423-43-3 | DNA/RNA Synthesis | MOLNOVA [molnova.com]

- 6. biochemistry - Gibbs free energy and its change for the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]

- 7. echemi.com [echemi.com]

Deoxythymidine Triphosphate (dTTP) vs. Deoxyuridine Triphosphate (dUTP): A Technical Guide to Their Roles in DNA Integrity and Therapeutic Development

For Immediate Release

This technical guide provides an in-depth comparison of deoxythymidine triphosphate (dTTP) and deoxyuridine triphosphate (dUTP), two critical nucleotides in cellular metabolism and DNA replication. Tailored for researchers, scientists, and professionals in drug development, this document elucidates their biochemical differences, their roles in maintaining genomic stability, and the enzymatic pathways that govern their intracellular concentrations. The guide also details relevant experimental protocols and visualizes key cellular processes to facilitate a comprehensive understanding of their significance in both normal physiology and disease, particularly in the context of cancer therapy.

Core Biochemical and Functional Distinctions